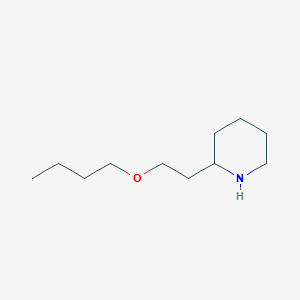
2-(2-Butoxyethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Butoxyethyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. This compound is also known as BEP or N-Butyldiethylene diamine, and its molecular formula is C10H22N2O.
Mécanisme D'action
The mechanism of action of 2-(2-Butoxyethyl)piperidine is not fully understood, but it is believed to act as a modulator of the central nervous system. This compound has been shown to have an affinity for dopamine and serotonin receptors, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Butoxyethyl)piperidine has a number of biochemical and physiological effects. This compound has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Butoxyethyl)piperidine in lab experiments is its ability to cross the blood-brain barrier, making it a useful tool for studying the central nervous system. However, one limitation is that this compound has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research involving 2-(2-Butoxyethyl)piperidine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of research is the development of new drugs that target the central nervous system, using 2-(2-Butoxyethyl)piperidine as a starting point. Additionally, studies are needed to further understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-(2-Butoxyethyl)piperidine is a promising compound with potential applications in drug development and scientific research. Its ability to cross the blood-brain barrier and modulate the central nervous system makes it a valuable tool for studying neurological disorders and developing new treatments. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(2-Butoxyethyl)piperidine involves the reaction of piperidine with butylene oxide. The resulting product is then treated with butanol to obtain the final product. This method of synthesis has been extensively studied and optimized to obtain high yields of the product.
Applications De Recherche Scientifique
2-(2-Butoxyethyl)piperidine has been used in various scientific research applications, including the development of new drugs and the study of the central nervous system. This compound has been found to have potential as a neuroprotective agent and has been studied for its ability to prevent neuronal cell death.
Propriétés
IUPAC Name |
2-(2-butoxyethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-2-3-9-13-10-7-11-6-4-5-8-12-11/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVABYDBMYMAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Butoxyethyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2930220.png)
![N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2930221.png)






